2-Chloro-4-methylbenzamide
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Overview
Description
2-Chloro-4-methylbenzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylbenzamide typically involves the chlorination of 4-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{Cl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as OH- or NH2R in polar solvents.
Major Products Formed
Oxidation: 2-Chloro-4-methylbenzoic acid.
Reduction: 2-Chloro-4-methylbenzylamine.
Substitution: 2-Hydroxy-4-methylbenzamide or 2-Amino-4-methylbenzamide.
Scientific Research Applications
2-Chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The chlorine and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-Chloro-4-methylbenzamide can be compared with other benzamide derivatives, such as:
2-Chlorobenzamide: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Methylbenzamide: Lacks the chlorine atom, which can influence its chemical behavior and applications.
2-Chloro-4-nitrobenzamide: Contains a nitro group instead of a methyl group, leading to different chemical and biological properties.
Properties
CAS No. |
64597-37-1 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
KOUXXDBSJABGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)Cl |
Origin of Product |
United States |
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